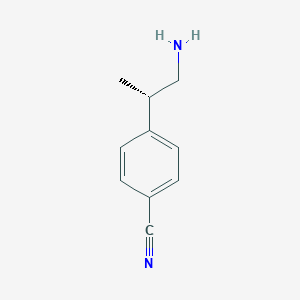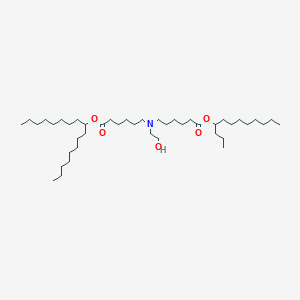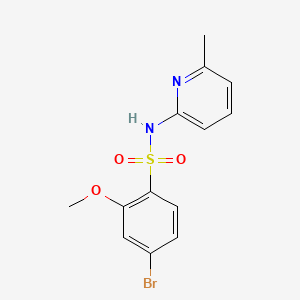![molecular formula C17H15ClN6O B13360854 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is a complex organic compound that features a unique structure combining indole, imidazo[1,2-a]pyridine, and hydrazide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazo[1,2-a]pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the hydrazide group.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Imidazo[1,2-a]pyridine Synthesis: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Coupling Reaction: The indole and imidazo[1,2-a]pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Hydrazide Introduction: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazo[1,2-a]pyridine moieties.
Hydrazide derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is unique due to its combination of indole, imidazo[1,2-a]pyridine, and hydrazide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H15ClN6O |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2-[[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino]acetohydrazide |
InChI |
InChI=1S/C17H15ClN6O/c18-10-5-6-14-22-16(12-7-20-13-4-2-1-3-11(12)13)17(24(14)9-10)21-8-15(25)23-19/h1-7,9,20-21H,8,19H2,(H,23,25) |
InChI-Schlüssel |
KWMIUHSGWODKPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=C(C=CC4=N3)Cl)NCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)

![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360790.png)


![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)

